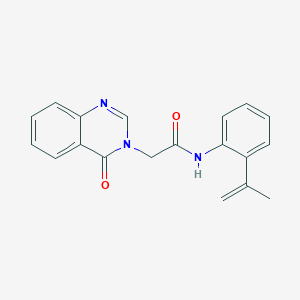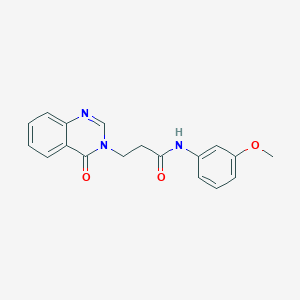![molecular formula C21H17NO4 B277334 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the indolinone family. It is a potent and selective inhibitor of Src family kinases, which play a critical role in cell signaling and regulation. SU6656 has been extensively studied for its potential applications in cancer therapy, as well as in other areas of scientific research.
Mécanisme D'action
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that promote cell growth and survival. 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit Src family kinases over other kinases, making it a valuable tool for studying the specific functions of these kinases in different cellular contexts.
Biochemical and Physiological Effects
The inhibition of Src family kinases by 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis and inhibit cell migration and invasion, leading to decreased tumor growth and metastasis. In other cell types, 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to affect cell adhesion, cytoskeletal organization, and cell signaling pathways involved in cell differentiation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its high selectivity and potency for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. Additionally, 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively characterized in vitro and in vivo, making it a well-established tool for scientific research. However, one limitation of using 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its potential off-target effects, as it may also inhibit other kinases at high concentrations. Careful dose optimization and control experiments are necessary to ensure the specificity of 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in different experimental contexts.
Orientations Futures
There are several potential future directions for research on 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and Src family kinases. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which may have improved therapeutic applications in cancer treatment. Another area of interest is the investigation of the role of Src family kinases in other cellular processes, such as immune cell activation and neuronal signaling. Finally, the development of new experimental models and techniques may allow for a more comprehensive understanding of the complex signaling pathways that involve Src family kinases and their downstream effectors.
Méthodes De Synthèse
The synthesis of 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-acetyl furan with benzaldehyde, followed by the reaction with 3-amino-2-hydroxybenzoic acid and subsequent cyclization to form the indolinone ring. The final product is obtained through a series of purification and isolation steps. The synthesis of 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been optimized to ensure high purity and yield, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been widely used in scientific research to investigate the role of Src family kinases in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has also been studied for its potential therapeutic applications in cancer treatment, as Src family kinases are often overexpressed in cancer cells and contribute to tumor growth and metastasis.
Propriétés
Nom du produit |
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C21H17NO4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-benzyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H17NO4/c23-18(19-11-6-12-26-19)13-21(25)16-9-4-5-10-17(16)22(20(21)24)14-15-7-2-1-3-8-15/h1-12,25H,13-14H2 |
Clé InChI |
MKAAKBFSGLJBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)

![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)